molecular formula C16H26Cl2N2O3 B13747722 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride CAS No. 101651-58-5

3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride

Cat. No.: B13747722
CAS No.: 101651-58-5
M. Wt: 365.3 g/mol
InChI Key: LUDQWVMGYLTUQK-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves multiple steps. The starting materials typically include 3-chloroaniline, diethylamine, and ethyl chloroacetate. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various derivatives of the original compound.

Scientific Research Applications

3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, affecting various biological pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(2-(dimethylamino)ethoxy)-5-ethoxyacetanilide
  • 3-Chloro-4-(2-(diethylamino)ethoxy)-5-methoxyacetanilide
  • 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxybenzamide

Uniqueness

3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it valuable for research and potential therapeutic applications, distinguishing it from similar compounds.

Properties

CAS No.

101651-58-5

Molecular Formula

C16H26Cl2N2O3

Molecular Weight

365.3 g/mol

IUPAC Name

2-(4-acetamido-2-chloro-6-ethoxyphenoxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C16H25ClN2O3.ClH/c1-5-19(6-2)8-9-22-16-14(17)10-13(18-12(4)20)11-15(16)21-7-3;/h10-11H,5-9H2,1-4H3,(H,18,20);1H

InChI Key

LUDQWVMGYLTUQK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=C(C=C(C=C1Cl)NC(=O)C)OCC.[Cl-]

Origin of Product

United States

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